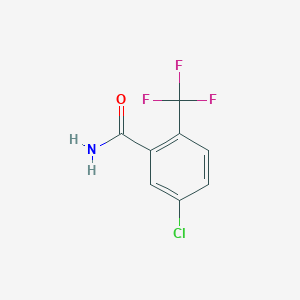

5-Chloro-2-(trifluoromethyl)benzamide

Übersicht

Beschreibung

5-Chloro-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H5ClF3NO . It is used as a reactant in the synthesis of various derivatives . It has also been identified as a side product in the synthesis of certain benzamide derivatives .

Synthesis Analysis

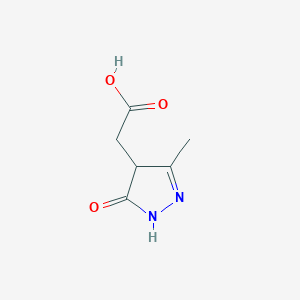

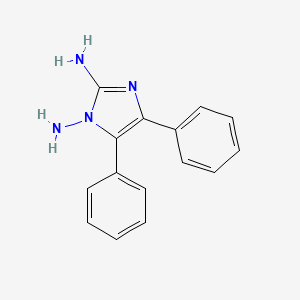

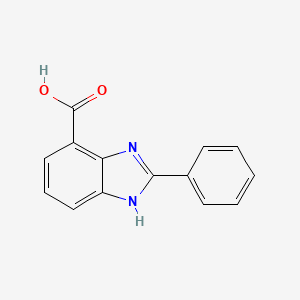

The synthesis of 5-Chloro-2-(trifluoromethyl)benzamide involves several steps. It has been reported as a side product in the synthesis of certain benzamide derivatives . The synthesis involves the reaction of 2-halogenated aromatic aldehydes, 1 H -benzo [ d ]imidazol-5-amine and cyclohexane-1,3-diones .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(trifluoromethyl)benzamide consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it . The trifluoromethyl group exhibits rotational disorder with an occupancy ratio of 0.876 (3):0.124 (3) .Chemical Reactions Analysis

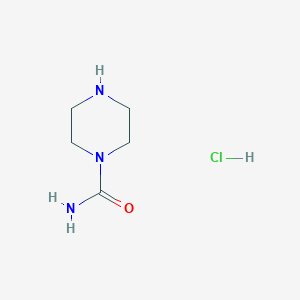

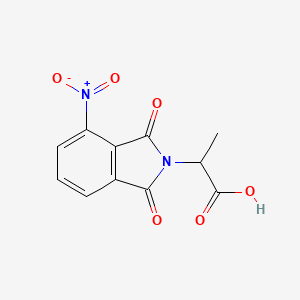

5-Chloro-2-(trifluoromethyl)benzamide can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of imidazoquinolinoacridinone derivatives .Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethyl)benzamide has a molecular weight of 223.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 223.0011760 g/mol .Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(trifluoromethyl)benzamide: A Comprehensive Analysis of Scientific Research Applications

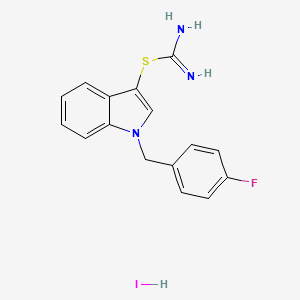

Drug Development: 5-Chloro-2-(trifluoromethyl)benzamide is utilized in the synthesis of various FDA-approved drugs. Its unique chemical structure makes it a valuable intermediate in the pharmaceutical industry, particularly in the development of new therapeutic agents .

Molecular Studies: This compound is instrumental in molecular studies, including gene expression analysis and genotyping workflows. It supports research that requires precise manipulation of molecular structures to understand gene function and regulation .

Proteomics Research: Researchers use 5-Chloro-2-(trifluoromethyl)benzamide in proteomics to study protein interactions and functions. Its properties facilitate the identification and quantification of proteins, which is crucial for understanding cellular processes .

Crop Protection: Studies have explored the efficacy of this compound in protecting crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. It may be applied through foliar sprays or seed treatments to optimize disease control and crop protection.

COVID-19 Research: There is evidence that 5-Chloro-2-(trifluoromethyl)benzamide has been used to support ongoing research efforts on Coronavirus SARS-CoV-2, contributing to virus research and detection as well as vaccine and therapy development .

Safety and Hazards

5-Chloro-2-(trifluoromethyl)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Trifluoromethylpyridines, which include 5-Chloro-2-(trifluoromethyl)benzamide, are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as fluopicolide, affect spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes, similar to fluopicolide . This interaction with its targets could lead to changes in the structure and function of the cytoskeleton, potentially disrupting cellular processes.

Eigenschaften

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXSHBPNICIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378754 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(trifluoromethyl)benzamide | |

CAS RN |

654-94-4 | |

| Record name | 5-chloro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-94-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)